3-(Bromomethyl)benzoyl chloride
Overview
Description
3-(Bromomethyl)benzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)benzoyl chloride can be synthesized through the bromination of 3-methylbenzoyl chloride using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-(bromomethyl)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction occurs in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of arylboronic acids.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Hydrolysis: The major product is 3-(bromomethyl)benzoic acid.
Coupling Reactions: Biaryl compounds are the primary products.
Scientific Research Applications
3-(Bromomethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Polymer Chemistry: It is employed in the preparation of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization.
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)benzoyl chloride involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also act as an acylating agent, introducing the benzoyl group into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoyl Chloride: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromomethylbenzoyl Chloride: Similar structure but with the bromomethyl group in the para position, leading to different reactivity and applications.
3-Chloromethylbenzoyl Chloride: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Uniqueness
3-(Bromomethyl)benzoyl chloride is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3-(bromomethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXKDSMIGAOBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560693 | |
Record name | 3-(Bromomethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54267-06-0 | |
Record name | 3-(Bromomethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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